molecular formula C20H22N4OS B10836407 Thiadiazolyl carboxamide derivative 1

Thiadiazolyl carboxamide derivative 1

Cat. No.: B10836407
M. Wt: 366.5 g/mol
InChI Key: XMRKDXZDAAFZDU-UHFFFAOYSA-N
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Description

Thiadiazolyl carboxamide derivative 1 is a compound belonging to the class of thiadiazole derivatives, which are heterocyclic molecules containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad spectrum of pharmacological and biological activities. Thiadiazole derivatives are known for their strong aromaticity, which provides great in vivo stability and low toxicity for higher vertebrates, including humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiadiazolyl carboxamide derivative 1 can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production of thiadiazolyl carboxamide derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiadiazolyl carboxamide derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiadiazolyl carboxamide derivative 1 has a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds.

    Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.

    Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of thiadiazolyl carboxamide derivative 1 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired pharmacological effects. Additionally, the compound may interact with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole
  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole

Comparison: Thiadiazolyl carboxamide derivative 1 is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities. Compared to other thiadiazole derivatives, it may exhibit enhanced stability, lower toxicity, and broader pharmacological properties .

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C20H22N4OS/c1-5-24(18(25)15-7-6-12-21-13-15)19-23-22-17(26-19)14-8-10-16(11-9-14)20(2,3)4/h6-13H,5H2,1-4H3

InChI Key

XMRKDXZDAAFZDU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C)C(=O)C3=CN=CC=C3

Origin of Product

United States

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